BI-4142

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

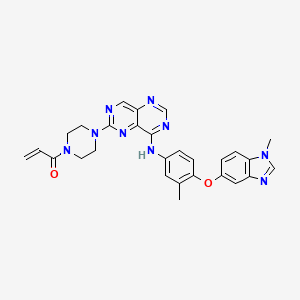

C28H27N9O2 |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

1-[4-[4-[3-methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C28H27N9O2/c1-4-25(38)36-9-11-37(12-10-36)28-29-15-22-26(34-28)27(31-16-30-22)33-19-5-8-24(18(2)13-19)39-20-6-7-23-21(14-20)32-17-35(23)3/h4-8,13-17H,1,9-12H2,2-3H3,(H,30,31,33) |

InChI Key |

JKBYBPNRTMHEGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(N=C32)N4CCN(CC4)C(=O)C=C)OC5=CC6=C(C=C5)N(C=N6)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BI-4142 in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for BI-4142, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) for the treatment of Non-Small Cell Lung Cancer (NSCLC).

Executive Summary

This compound is a covalent, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target oncogenic HER2 alterations, with a particular focus on exon 20 insertion mutations, a key driver in a subset of NSCLC.[1][2] Developed by Boehringer Ingelheim, this compound demonstrates high potency and selectivity for HER2 over wild-type Epidermal Growth Factor Receptor (EGFR), a critical feature for minimizing off-target toxicities commonly associated with pan-ErbB inhibitors.[1] Preclinical studies have demonstrated that this compound effectively inhibits HER2-driven downstream signaling pathways, leading to reduced tumor cell proliferation and tumor regression in xenograft models.[1][2] While this compound itself was a promising lead compound, it served as a precursor to the clinical candidate zongertinib (BI 1810631), which has shown significant clinical activity.[2] This guide will focus on the foundational preclinical data of this compound.

Introduction to HER2-Altered NSCLC

HER2, also known as ErbB2, is a member of the epidermal growth factor receptor family of receptor tyrosine kinases.[3] In 2-4% of NSCLC cases, activating mutations in the ERBB2 gene, most commonly insertions in exon 20, lead to constitutive activation of the HER2 protein.[4][5] This aberrant signaling drives tumor cell proliferation and survival through downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.[6] Patients with HER2-mutant NSCLC have a poor prognosis, highlighting the need for effective targeted therapies.[6]

Core Mechanism of Action of this compound

This compound functions as a highly selective, covalent inhibitor of the HER2 tyrosine kinase.[1] Its mechanism involves forming a covalent bond with a cysteine residue in the ATP-binding pocket of the HER2 kinase domain. This irreversible binding permanently inactivates the kinase, thereby blocking its ability to phosphorylate downstream substrates.[7] By potently and selectively inhibiting HER2, this compound effectively shuts down the oncogenic signaling that drives the growth of HER2-mutant NSCLC.[2] A key advantage of this compound is its significant selectivity for HER2 over wild-type EGFR, which is anticipated to result in a wider therapeutic window and reduced EGFR-mediated toxicities, such as skin rash and diarrhea, that are often dose-limiting for less selective TKIs.[1]

Quantitative Preclinical Data

The preclinical profile of this compound is characterized by its potent and selective inhibition of HER2 in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

| Target | Assay Type | Cell Line | IC50 (nM) |

| HER2 (wild-type) | Biochemical | - | 5[1] |

| HER2YVMA | Cellular | HEK-293 | 10[8] |

| HER2YVMA | Cellular | Ba/F3 | 18[8] |

| EGFR (wild-type) | Cellular | HEK-293 | 270[8] |

| EGFR (wild-type) | Cellular | Ba/F3 | 2400[8] |

Table 2: Anti-proliferative Activity of this compound in NSCLC and other cell lines

| Cell Line | HER2 Status | IC50 (nM) |

| NCI-H2170 | HER2WT | 16[8] |

| NCI-H2170 | HER2YVMA | 83[1] |

| A431 | EGFRWT | >5000[8] |

| Ba/F3 | HER2YVMA | 4[8] |

| Ba/F3 | HER2YVMA, S783C | 24[8] |

| Ba/F3 | EGFRWT | 718[8] |

| Ba/F3 | EGFRC775S | 43[8] |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | HER2 Status | Dosing | Outcome |

| PC-9 | HER2YVMA | 10 mg/kg p.o. b.i.d. for 42 days | Tumor regression[1] |

| NCI-H2170 | HER2YVMA | 100 mg/kg p.o. b.i.d. for 12 days | Tumor growth inhibition[1] |

| CTG-2543 (PDX) | HER2YVMA | 100 mg/kg p.o. b.i.d. for 25 days | Tumor regression[1] |

| ST-1307 (PDX) | HER2YVMA | 100 mg/kg p.o. b.i.d. for 40 days | Tumor regression[1] |

Visualizing the Mechanism and Workflow

To better illustrate the mechanism of action and the experimental approach to evaluating this compound, the following diagrams are provided.

References

- 1. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. HER2 in Non-Small Cell Lung Cancer: A Review of Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HER2 alterations in non-small cell lung cancer (NSCLC): from biology and testing to advances in treatment modalities [frontiersin.org]

- 7. Discovery of covalent HER2 selective inhibitors for the treatment of HER2 Exon 20 insertion driven tumors - American Chemical Society [acs.digitellinc.com]

- 8. medchemexpress.com [medchemexpress.com]

BI-4142: A Technical Guide for a Novel HER2 Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4142 is a potent and selective, orally active inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2] It has demonstrated significant activity against tumors driven by HER2 exon 20 insertion mutations, a patient population with limited treatment options.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended to support ongoing research and development in the field of targeted cancer therapy.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C28H27N9O2 and a molecular weight of 521.57 g/mol .[6][7]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H27N9O2 | [6][7] |

| Molecular Weight | 521.57 g/mol | [6][7] |

| SMILES | O=C(N1CCN(CC1)C2=NC=C3N=CN=C(C3=N2)NC4=CC=C(C(C)=C4)OC5=CC(N=CN6C)=C6C=C5)C=C | [1] |

| Solubility | DMSO: 100 mg/mL (191.73 mM) | [8] |

| Aqueous Buffer (pH 6.8): Poor (< 1 µg/mL) |

Pharmacological Properties

This compound is a highly selective inhibitor of HER2, particularly effective against exon 20 insertion mutants, while sparing wild-type epidermal growth factor receptor (EGFR).[3] This selectivity profile suggests a potentially wider therapeutic window compared to pan-ErbB inhibitors.

Table 2: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Cell Line/Assay | Source |

| IC50 (HER2) | 5 nM | Biochemical Assay | [1][2] |

| IC50 (HEK HER2YVMA) | 10 nM | HEK293 cells | [1][8] |

| IC50 (Ba/F3 HER2YVMA) | 18 nM | Ba/F3 cells | [1][8] |

| IC50 (HEK EGFRWT) | 270 nM | HEK293 cells | [1][8] |

| IC50 (Ba/F3 EGFRWT) | 2400 nM | Ba/F3 cells | [1][8] |

| Caco-2 Permeability (Papp A-B) | 22 x 10-6 cm/s | Caco-2 cells | |

| Plasma Protein Binding | High | Murine plasma | |

| Murine Liver Microsome Clearance | 19 µL/min/mg | Murine liver microsomes |

Table 3: In Vivo Pharmacological Profile of this compound

| Parameter | Value | Animal Model | Source |

| Tumor Growth Inhibition | Dose-dependent tumor regression | PC-9 HER2YVMA xenograft | [4] |

| Tumor Growth Inhibition | Inhibition of tumor growth | NCI-H2170 HER2YVMA xenograft | [4] |

| Oral Bioavailability | Good | Mice |

Mechanism of Action and Signaling Pathway

HER2 is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, primarily the PI3K/AKT and MEK/ERK pathways, leading to cell proliferation, survival, and differentiation. HER2 exon 20 insertion mutations result in constitutive activation of the receptor, driving oncogenesis. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the HER2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the suppression of tumor cell growth and proliferation.

Caption: this compound inhibits the constitutively active HER2 receptor, blocking downstream PI3K/AKT and MEK/ERK signaling pathways.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation Assay

-

Cell Seeding: Cancer cell lines (e.g., NCI-H2170, Ba/F3) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 or 96 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis of HER2 Signaling

-

Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation status.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of HER2, AKT, and ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

-

Cell Implantation: Human cancer cells (e.g., PC-9 HER2YVMA) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are cultured on permeable Transwell inserts until they form a confluent monolayer, which differentiates to mimic the intestinal epithelium.

-

Compound Application: this compound is added to the apical (A) or basolateral (B) side of the monolayer.

-

Sampling: Samples are collected from the opposite chamber at various time points.

-

Quantification: The concentration of this compound in the samples is quantified by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.

Caption: A typical preclinical workflow for the evaluation of a targeted therapy like this compound.

Conclusion

This compound is a promising, potent, and selective HER2 inhibitor with a clear mechanism of action and demonstrated preclinical efficacy, particularly in the context of HER2 exon 20 insertion-mutant cancers. The data presented in this guide provide a solid foundation for further investigation and clinical development of this compound as a targeted therapy for this patient population.

References

- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Caco-2 Permeability | Evotec [evotec.com]

- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 4. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

Preclinical Data Summary of BI-4142: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4142 is a potent and selective, orally active inhibitor of the human epidermal growth factor receptor 2 (HER2). It has demonstrated significant preclinical activity, particularly against non-small cell lung cancer (NSCLC) models harboring HER2 exon 20 insertion mutations, a patient population with limited treatment options. This technical guide provides a comprehensive summary of the available preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action

This compound is a tyrosine kinase inhibitor (TKI) that selectively targets HER2. Notably, it shows a high degree of selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which is a key differentiator from pan-ErbB inhibitors that are often associated with EGFR-mediated toxicities. The primary mechanism of action of this compound involves the inhibition of HER2 kinase activity, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, namely the PI3K-AKT and MEK-ERK pathways.[1] HER2 exon 20 insertion mutations lead to constitutive activation of the HER2 receptor, driving oncogenesis.[2] this compound effectively abrogates this aberrant signaling.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in a cancer cell with a HER2 exon 20 insertion mutation.

Caption: Mechanism of this compound in HER2 Exon 20 Insertion Mutant Cancer Cells.

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against various cancer cell lines in vitro. The half-maximal inhibitory concentrations (IC50) from biochemical and cell-based proliferation assays are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line / Target | Mutation Status | IC50 (nM) |

| Biochemical Assay | HER2 (wt) | Wild-Type | 5 |

| Cell Proliferation | NCI-H2170 | HER2 (wt) | 16 |

| NCI-H2170 | HER2 (YVMA) | 83 | |

| Ba/F3 | HER2 (YVMA) | 4 | |

| Ba/F3 | HER2 (YVMA, S783C) | 24 | |

| Ba/F3 | HER2 (C775S) | 43 | |

| A431 | EGFR (wt) | >5000 | |

| Ba/F3 | EGFR (wt) | 718 |

Data sourced from BioWorld.[3]

Experimental Protocols: In Vitro Assays

Detailed, step-by-step protocols for the in vitro assays are not publicly available. However, based on standard laboratory practices and the information provided in the search results, the following methodologies were likely employed.

Cell Proliferation Assays

-

Cell Lines: Human NSCLC cell lines (e.g., NCI-H2170) and murine pro-B cell lines (e.g., Ba/F3) engineered to express wild-type or mutant forms of HER2 and EGFR were used.

-

Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound. After a defined incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric or fluorometric assay such as MTT, XTT, or CellTiter-Glo, which measures metabolic activity as an indicator of cell proliferation.

-

Data Analysis: The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.

Western Blotting for Signaling Pathway Analysis

-

Cell Treatment and Lysis: Cells were treated with this compound for a specified time, then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification and Electrophoresis: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay). Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Immunoblotting: Proteins were transferred to a nitrocellulose or PVDF membrane. The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of HER2, AKT, and ERK. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models of NSCLC with HER2 exon 20 insertion mutations.

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | HER2 Mutation | Treatment | Duration | Outcome |

| PC-9 | YVMA | 10 mg/kg, p.o., b.i.d. | 42 days | Tumor regression, similar efficacy to poziotinib at its MTD (1 mg/kg, q.d.) |

| NCI-H2170 | YVMA | 100 mg/kg, p.o., b.i.d. | 12 days | Tumor growth inhibition, higher efficacy than poziotinib at its MTD |

| CTG-2543 (PDX) | YVMA | 100 mg/kg, p.o., b.i.d. | 25 days | Tumor regression |

| ST-1307 (PDX) | YVMA | 100 mg/kg, p.o., b.i.d. | 40 days | Tumor regression |

Data sourced from BioWorld.[3]

Experimental Protocols: In Vivo Studies

Detailed protocols for the in vivo xenograft studies are not publicly available. The following is a generalized description of the likely methodology.

Xenograft Model Establishment and Drug Treatment

-

Animal Models: Immunocompromised mice (e.g., nude or NSG mice) were used to prevent rejection of human tumor cells.

-

Tumor Implantation: Cultured human NSCLC cells (e.g., PC-9 or NCI-H2170 with HER2 YVMA mutation) were subcutaneously injected into the flanks of the mice. For patient-derived xenograft (PDX) models, tumor fragments from patients were implanted.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally (p.o.) twice daily (b.i.d.).

-

Tumor Measurement: Tumor volume was measured at regular intervals using calipers, and calculated using a standard formula (e.g., (length x width^2)/2).

-

Efficacy Evaluation: The anti-tumor efficacy was assessed by comparing the tumor growth in the treated groups to the control group. Endpoints included tumor growth inhibition and tumor regression.

Experimental Workflow

The diagram below outlines a typical workflow for a preclinical in vivo study of this compound.

Caption: Typical workflow for in vivo efficacy studies of this compound.

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Conditions |

| Oral Bioavailability | Up to 71% | 10 or 100 mg/kg administration |

| Clearance (intravenous) | 10% of hepatic blood flow | 1 mg/kg administration |

| Volume of Distribution (Vss) | 0.45 L/kg | 1 mg/kg administration |

| Permeability (Caco-2) | Papp (A-B) = 22 x 10^-6 cm/s, ER = 0.4 | In vitro assay |

| Murine Liver Microsome Clearance | CLint = 19 µL/min/mg protein | In vitro assay |

| Plasma Protein Binding | fu < 0.6% | In vitro assay |

Data sourced from BioWorld.[3]

Preclinical Safety and Toxicology

Detailed preclinical toxicology data for this compound, including the maximum tolerated dose (MTD) in the described xenograft models, are not publicly available in the reviewed literature. The favorable selectivity profile of this compound for HER2 over wild-type EGFR suggests a potentially wider therapeutic window compared to less selective inhibitors.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective inhibitor of HER2, particularly for cancers driven by HER2 exon 20 insertion mutations. The in vitro and in vivo studies show significant anti-tumor activity with a favorable pharmacokinetic profile in mice. These promising preclinical findings warrant further investigation of this compound in clinical settings for the treatment of HER2-driven malignancies.

References

- 1. HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib [frontiersin.org]

- 3. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]

Unraveling the Selectivity of BI-4142: A Technical Guide to its Preferential Inhibition of HER2 Over EGFR

For Immediate Release: November 20, 2025

This technical guide provides an in-depth analysis of the biochemical and cellular mechanisms underpinning the selectivity of BI-4142, a potent, orally active inhibitor, for Human Epidermal Growth Factor Receptor 2 (HER2) over Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapies.

This compound has emerged as a promising therapeutic agent, particularly for cancers driven by HER2 aberrations, such as non-small cell lung cancer (NSCLC) with HER2 exon 20 insertion mutations.[1][2] Its clinical potential is intrinsically linked to its ability to spare wild-type (WT) EGFR, thereby mitigating the dose-limiting toxicities commonly associated with pan-ErbB inhibitors.[2] This guide will dissect the quantitative data from key experiments that establish the selectivity profile of this compound and provide detailed methodologies for these assays.

Quantitative Assessment of this compound's Kinase Inhibitory Potency

The selectivity of this compound is most clearly demonstrated through a direct comparison of its inhibitory activity against HER2 and EGFR. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various biochemical and cellular assays.

Table 1: Biochemical Kinase Inhibition by this compound

| Target Enzyme | Assay Type | IC50 (nM) | Fold Selectivity (EGFR WT / HER2 WT) |

| HER2 (WT) | Biochemical | 5[3][4] | >54x |

| EGFR (WT) | Biochemical | >270[3][4] |

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line | Target Expression | IC50 (nM) |

| HEK HER2YVMA | HER2 Exon 20 Mutant | 10[3] |

| Ba/F3 HER2YVMA | HER2 Exon 20 Mutant | 4-18[3] |

| NCI-H2170 HER2WT | Wild-Type HER2 | 16[3] |

| NCI-H2170 HER2YVMA | HER2 Exon 20 Mutant | 82[3] |

| Ba/F3 HER2YVMA, S783C | HER2 Exon 20 Mutant | 24[3] |

| HEK EGFRWT | Wild-Type EGFR | 270[3] |

| Ba/F3 EGFRWT | Wild-Type EGFR | 718-2400[3] |

| A431 EGFRWT | Wild-Type EGFR | >5000[3] |

| Ba/F3 EGFRC775S | EGFR Mutant | 43[3] |

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified HER2 and EGFR kinases.

Objective: To determine the IC50 value of this compound against recombinant HER2 and EGFR tyrosine kinases.

Materials:

-

Recombinant human HER2 and EGFR kinase domains

-

This compound

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the recombinant HER2 or EGFR kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.

-

The luminescent signal, which is proportional to kinase activity, is read using a plate reader.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines that are dependent on HER2 or EGFR signaling.

Objective: To determine the IC50 value of this compound for inhibiting the proliferation of various HER2- and EGFR-driven cell lines.

Materials:

-

HEK-293, Ba/F3, NCI-H2170, and A431 cell lines (wild-type or engineered to express specific HER2 or EGFR variants)

-

Appropriate cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, resazurin)

-

96-well clear-bottom plates

Procedure:

-

Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the plates for 72 to 96 hours at 37°C in a humidified CO2 incubator.[3]

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Objective: To assess the ability of this compound to inhibit tumor growth in a mouse model with tumors driven by a HER2 exon 20 insertion mutation.

Animal Model:

-

Immunocompromised mice (e.g., NMRI-Foxn1nu)

-

PC-9 human lung adenocarcinoma cells engineered to express the HER2YVMA exon 20 insertion mutation.

Procedure:

-

Subcutaneously implant the PC-9 HER2YVMA cells into the flanks of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment groups at various dose levels (e.g., 3, 10, 30, and 100 mg/kg) twice daily.[5] The control group receives the vehicle.

-

Monitor tumor volume and body weight regularly for the duration of the study (e.g., 40 days).[5]

-

At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.

Visualizing the Mechanisms of Selectivity

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

Figure 1: Simplified HER2 and EGFR signaling pathways and the inhibitory action of this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Trastuzumab cotreatment improves survival of mice with PC‐3 prostate cancer xenografts treated with the GRPR antagonist 177Lu‐DOTAGA‐PEG2‐RM26 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Target Binding Kinetics of BI-4142

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding kinetics and mechanism of action of BI-4142, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), with a particular focus on its activity against exon 20 insertion mutants.

Core Concepts: Covalent Inhibition and Binding Kinetics

This compound is classified as a covalent inhibitor of HER2. Unlike reversible inhibitors that bind and dissociate from their target, covalent inhibitors form a stable, long-lasting bond, typically with a reactive amino acid residue in the target protein's active site. This covalent modification leads to irreversible inactivation of the enzyme.

The binding of a covalent inhibitor is a two-step process:

-

Initial Non-covalent Binding: The inhibitor first binds reversibly to the target protein, forming a non-covalent complex. This initial binding is characterized by the association rate constant (k_on) and the dissociation rate constant (k_off).

-

Covalent Bond Formation: Following initial binding, a reactive group on the inhibitor forms a covalent bond with a specific residue on the target protein. This irreversible step is characterized by the inactivation rate constant (k_inact).

While specific kinetic parameters such as k_on, k_off, and k_inact for this compound have not been publicly disclosed in the available scientific literature, its covalent binding mode implies a prolonged duration of target engagement, which is a key feature of its pharmacological profile.

Quantitative Data: Potency and Selectivity

The potency of this compound has been evaluated in various biochemical and cell-based assays. The following tables summarize the key quantitative data available.

Table 1: Biochemical Assay Data

| Target | Assay Type | IC50 (nM) | Notes |

| HER2 wt | Biochemical Kinase Assay | 5 | Potent inhibition of wild-type HER2.[1] |

| EGFR wt | Biochemical Kinase Assay | >125 | Greater than 25-fold selectivity for HER2 over EGFR.[1] |

Table 2: Cell-Based Assay Data

| Cell Line | Target Expression | Assay Type | IC50 (nM) |

| HEK293 | HER2 YVMA | Cellular Phosphorylation Assay | 10 |

| Ba/F3 | HER2 YVMA | Cellular Proliferation Assay | 18 |

| NCI-H2170 | HER2 wt | Cellular Proliferation Assay | 16 |

| NCI-H2170 | HER2 YVMA | Cellular Proliferation Assay | 83 |

| Ba/F3 | HER2 YVMA, S783C | Cellular Proliferation Assay | 24 |

| A431 | EGFR wt | Cellular Proliferation Assay | >5000 |

| Ba/F3 | EGFR wt | Cellular Proliferation Assay | 2400 |

| Ba/F3 | EGFR C775S | Cellular Proliferation Assay | 43 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HER2 kinase domain.

-

Materials:

-

Recombinant HER2 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) peptide substrate

-

This compound at various concentrations

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

The HER2 enzyme is pre-incubated with varying concentrations of this compound in a kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescent detection reagent.

-

The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Proliferation Assay

This assay assesses the ability of this compound to inhibit the growth and proliferation of cancer cell lines that are dependent on HER2 signaling.

-

Materials:

-

HER2-dependent cancer cell lines (e.g., NCI-H2170, Ba/F3 expressing HER2 mutants)

-

Cell culture medium and supplements

-

This compound at various concentrations

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well or 384-well cell culture plates

-

-

Procedure:

-

Cells are seeded into multi-well plates and allowed to attach overnight.

-

The cells are then treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

The plates are incubated for a period of 72 to 96 hours.

-

A cell viability reagent is added to each well, which measures the amount of ATP present, an indicator of metabolically active cells.

-

The luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

HER2 Signaling Pathway

Caption: HER2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Biochemical Kinase Assay

Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.

Logical Relationship: Covalent Inhibition Mechanism

Caption: Two-step mechanism of covalent inhibition of HER2 by this compound.

References

BI-4142: A Technical Guide on Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and oral bioavailability of BI-4142, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). The information is compiled from publicly available data to support research and development efforts in oncology.

Introduction

This compound is a selective tyrosine kinase inhibitor (TKI) targeting HER2, including its oncogenic exon 20 insertion mutants, which are prevalent in a subset of non-small-cell lung cancer (NSCLC).[1] By selectively inhibiting HER2 over wild-type Epidermal Growth Factor Receptor (EGFR), this compound aims to provide a wider therapeutic window and reduce the EGFR-mediated toxicities associated with pan-ERBB inhibitors.[1] Understanding the pharmacokinetic profile and oral bioavailability of this compound is critical for its development as a potential therapeutic agent.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in preclinical in vivo and in vitro studies. The available data from murine models are summarized below.

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in mice have demonstrated that this compound possesses good oral bioavailability and favorable clearance and distribution properties.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing Conditions |

| Oral Bioavailability (%F) | Up to 71% | 10 or 100 mg/kg, p.o. |

| Clearance (CL) | 10% of hepatic blood flow | 1 mg/kg, i.v. |

| Volume of Distribution (Vss) | 0.45 L/kg | 1 mg/kg, i.v. |

| Plasma Clearance (CL) | 9.69 mL/min/kg | 1 mg/kg, i.v. |

| Area Under the Curve (AUC) | 3,280 h·nM | 1 mg/kg, i.v. |

Data sourced from publicly available information.

In Vitro ADMET Profile

In vitro absorption, distribution, metabolism, and excretion (ADME) studies have provided further insights into the favorable pharmacokinetic characteristics of this compound.

Table 2: In Vitro ADMET Profile of this compound

| Parameter | Assay | Result |

| Permeability | Caco-2 cell monolayers | Papp (A-B) = 22 × 10-6 cm/s |

| Efflux Ratio (ER) | Caco-2 cell monolayers | 0.4 |

| Metabolic Stability | Murine liver microsomes | CLint = 19 µL/min/mg protein |

| Plasma Protein Binding | fu < 0.6% | |

| Aqueous Solubility | pH 6.8 buffer | < 1 µg/mL |

Data sourced from publicly available information.

Experimental Protocols

The following sections detail the likely methodologies employed in the preclinical pharmacokinetic evaluation of this compound, based on standard industry practices for small molecule tyrosine kinase inhibitors.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the oral bioavailability, clearance, and volume of distribution of this compound in a murine model.

Workflow:

Protocol:

-

Animal Model: Male or female mice (e.g., CD-1 or BALB/c) are used. Animals are acclimatized for at least one week before the study.

-

Dosing:

-

Intravenous (IV) Administration: this compound is formulated in a suitable vehicle (e.g., a solution containing DMSO, PEG400, and saline) and administered as a single bolus dose via the tail vein.

-

Oral (PO) Administration: this compound is formulated as a suspension or solution and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to calculate key pharmacokinetic parameters including AUC, clearance (CL), volume of distribution (Vss), and oral bioavailability (%F).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Workflow:

Protocol:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Studies:

-

The transport buffer is added to both the apical (A) and basolateral (B) chambers.

-

This compound is added to the donor chamber (either apical for A to B transport or basolateral for B to A transport).

-

Samples are collected from the receiver chamber at specific time intervals.

-

-

Analysis: The concentration of this compound in the collected samples is quantified by LC-MS/MS.

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B to A) by the Papp (A to B). An ER > 2 typically suggests active efflux.

Liver Microsomal Stability Assay

Objective: To evaluate the in vitro metabolic stability of this compound in liver microsomes, providing an indication of its susceptibility to Phase I metabolism.

Workflow:

Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from the relevant species, e.g., mouse or human) and a phosphate buffer is prepared.

-

Incubation: this compound is added to the reaction mixture and pre-incubated at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.

-

Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

Data Analysis: The percentage of this compound remaining at each time point is plotted against time. From the slope of the natural log of the remaining compound versus time, the half-life (t1/2) and in vitro intrinsic clearance (CLint) are calculated.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of HER2. Upon binding of a ligand to other ErbB family members, HER2 forms heterodimers, leading to the autophosphorylation of its intracellular kinase domain. This phosphorylation event triggers downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4] this compound competitively binds to the ATP-binding pocket of the HER2 kinase domain, thereby preventing its phosphorylation and subsequent activation of these downstream pathways.[5]

Conclusion

The preclinical pharmacokinetic profile of this compound suggests that it is a promising candidate for oral administration. Its good oral bioavailability, low clearance, and favorable in vitro ADMET properties support its further development as a selective HER2 inhibitor. The detailed experimental protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers in the field of oncology drug development. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients with HER2-driven malignancies.

References

- 1. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]

- 2. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Potency of BI-4142: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of BI-4142, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). The information compiled herein, including quantitative potency data, detailed experimental methodologies, and signaling pathway visualizations, is intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Core Mechanism of Action

This compound is a highly selective, orally active tyrosine kinase inhibitor (TKI) that targets HER2.[1] It has demonstrated significant potency against both wild-type HER2 and various oncogenic HER2 mutants, including exon 20 insertions, which are prevalent in certain cancers like non-small-cell lung cancer (NSCLC).[2] A key characteristic of this compound is its high selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR), which is anticipated to minimize EGFR-mediated toxicities often associated with less selective pan-ErbB inhibitors.

In Vitro Potency (IC50) of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of cancer cell lines, including those engineered to overexpress specific HER2 and EGFR mutations. The data, summarized in the tables below, highlight the compound's potent anti-proliferative activity and its selectivity profile.

Biochemical Assay Data

| Target Enzyme | IC50 (nM) |

| HER2 (Wild-Type) | 5 |

Cellular Anti-Proliferative Activity

| Cell Line | Genetic Background | IC50 (nM) |

| NCI-H2170 | HER2 WT | 16 |

| NCI-H2170 | HER2 YVMA | 82 |

| Ba/F3 | HER2 YVMA | 4 |

| Ba/F3 | HER2 YVMA, S783C | 24 |

| Ba/F3 | EGFR WT | 718 |

| Ba/F3 | EGFR C775S | 43 |

| HEK | HER2 YVMA | 10 |

| HEK | EGFR WT | 270 |

| A431 | EGFR WT | >5000 |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the in vitro potency of this compound.

Cell-Based Proliferation/Viability Assay

This protocol outlines a general procedure for determining the anti-proliferative effects of this compound on cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for such assessments.

1. Cell Culture and Seeding:

-

Culture cancer cell lines (e.g., NCI-H2170, Ba/F3) in their recommended growth medium, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2. For Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, IL-3 is typically included in the culture medium for routine maintenance but omitted for assays where proliferation is dependent on an expressed oncogenic kinase.

-

Harvest cells during their logarithmic growth phase.

-

Seed the cells into 96-well opaque-walled plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL. Allow the cells to adhere and stabilize for 24 hours.

2. Compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range would span from 1 nM to 5 µM.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plates for a period of 72 to 96 hours.

3. Measurement of Cell Viability:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium in the well).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

4. Data Analysis:

-

The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Normalize the data to the vehicle-treated control wells.

-

Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Biochemical Kinase Assay

The in vitro kinase activity of this compound against purified HER2 enzyme can be determined using a luminescent-based assay such as the ADP-Glo™ Kinase Assay.

1. Reagent Preparation:

-

Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute the purified HER2 enzyme and the substrate (e.g., a synthetic peptide) in the kinase reaction buffer to the desired concentrations.

-

Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Prepare the ATP solution at the desired concentration (e.g., at or near the Km for the enzyme).

2. Kinase Reaction:

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add the diluted HER2 enzyme to each well.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

3. ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This typically involves two steps:

-

Adding ADP-Glo™ Reagent to deplete the remaining ATP.

-

Adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.

-

-

Measure the luminescence using a plate reader.

4. Data Analysis:

-

The luminescent signal is proportional to the amount of ADP generated, which reflects the kinase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the HER2 signaling pathway and a typical experimental workflow for determining the in vitro potency of this compound.

HER2 Signaling Pathway

Caption: Simplified HER2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the in vitro potency of this compound.

References

BI-4142: A Technical Guide to its Downstream Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4142 is a potent, highly selective, and orally active inhibitor of Human Epidermal Growth factor Receptor 2 (HER2), with a particular efficacy against HER2 exon 20 insertion mutations, a notable driver in a subset of non-small cell lung cancers (NSCLC).[1][2][3] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its inhibition of downstream signaling pathways. The information presented herein is a synthesis of publicly available preclinical data, intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's mode of action.

Core Mechanism of Action: HER2 Inhibition

This compound exerts its therapeutic effect through the direct inhibition of the HER2 receptor tyrosine kinase.[4] In cancer cells harboring HER2 amplification or activating mutations, the HER2 receptor is constitutively active, leading to uncontrolled cell proliferation and survival. This compound covalently binds to the HER2 kinase domain, effectively blocking its ATP-binding site and preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[5]

Inhibition of Downstream Signaling Pathways

The primary downstream signaling pathways affected by this compound are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways. These two pathways are critical mediators of cell growth, survival, proliferation, and differentiation. By inhibiting HER2, this compound effectively abrogates the activation of these key signaling nodes.[1]

The PI3K/AKT/mTOR Pathway

Upon HER2 activation, the p85 subunit of PI3K is recruited to the plasma membrane, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates AKT, a serine/threonine kinase that phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound's inhibition of HER2 prevents this cascade, leading to a reduction in phosphorylated AKT (p-AKT) levels.

The Ras/Raf/MEK/ERK (MAPK) Pathway

HER2 activation also triggers the Ras/Raf/MEK/ERK pathway. This cascade involves the activation of the small GTPase Ras, which then activates Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, promoting cell cycle progression and proliferation. Inhibition of HER2 by this compound leads to a decrease in p-ERK levels.

References

- 1. GEO Accession viewer [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: BI-4142 Synthesis for Research Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of BI-4142, a potent and selective HER2 inhibitor, for research purposes. Additionally, protocols for key in vitro and in vivo experiments to evaluate its biological activity are described, along with relevant data and pathway information.

Introduction

This compound is a selective and orally active tyrosine kinase inhibitor that potently targets human epidermal growth factor receptor 2 (HER2), particularly mutants with exon 20 insertions, which are found in a subset of non-small cell lung cancers (NSCLC).[1] It exhibits significant selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which may lead to a wider therapeutic window by minimizing EGFR-mediated toxicities.[1] These notes are intended to guide researchers in the synthesis and biological evaluation of this compound for preclinical research.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the preparation of key intermediates: a pyrimido[5,4-d]pyrimidine core and a substituted aniline, followed by a series of coupling and functional group manipulation steps.[2][3]

Synthetic Scheme Overview

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The synthesis involves a convergent approach. Below are the key steps adapted from the scale-up synthesis.[2]

Step 1: Synthesis of the Pyrimido[5,4-d]pyrimidine Intermediate

This core structure is synthesized from commercially available starting materials through a series of cyclization and functional group interconversion reactions. A detailed, multi-step synthesis is required to produce the key 2-(methylthio)pyrimido[5,4-d]pyrimidin-4(3H)-one intermediate.

Step 2: Synthesis of the Aniline Intermediate

The required aniline intermediate, a substituted benzimidazole, is also prepared in a multi-step sequence. A key scalable step involves a nucleophilic aromatic substitution (SNAr) reaction followed by a hydrogenation to yield the final aniline.[2]

Step 3: Safer Sulfide Oxidation

The methyl sulfide on the pyrimido[5,4-d]pyrimidine core is oxidized to the corresponding sulfoxide. This is a critical step to enable the subsequent nucleophilic aromatic substitution. A safer oxidation method utilizes sodium tungstate as a catalyst with hydrogen peroxide.[2]

Step 4: Sequential Nucleophilic Aromatic Substitution (SNAr) Reactions

Two sequential SNAr reactions are performed to couple the pyrimido[5,4-d]pyrimidine core with piperazine and subsequently with the aniline intermediate. These reactions are typically carried out in a polar aprotic solvent like DMAc at elevated temperatures in the presence of a base such as K₂CO₃.[2]

Step 5: Final Amidation

The synthesis is completed by an amidation reaction under Schotten-Baumann conditions to install the acrylamide moiety, yielding the final product, this compound.[2]

Biological Evaluation of this compound

HER2 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the HER2 signaling pathway. Upon dimerization, HER2 autophosphorylates its intracellular tyrosine kinase domain, initiating downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation, survival, and invasion. This compound competitively binds to the ATP-binding pocket of the HER2 kinase domain, blocking its activation and subsequent downstream signaling.

Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

| Assay Type | Cell Line / Target | IC₅₀ (nM) | Reference |

| Biochemical Assay | HER2 wt | 5 | [1] |

| EGFR wt | >125 | [1] | |

| Cell Proliferation | NCI-H2170 HER2WT | 16 | [4] |

| NCI-H2170 HER2YVMA | 83 | [1] | |

| Ba/F3 HER2YVMA | 4 | [4] | |

| Ba/F3 EGFRWT | 718 | [4] |

| In Vivo Model | Cell Line | Treatment | Tumor Growth Inhibition (%) | Reference |

| Xenograft | PC-9 HER2YVMA | 10 mg/kg, p.o. b.i.d. | Regression | [1] |

| NCI-H2170 HER2YVMA | 100 mg/kg, p.o. b.i.d. | Inhibition | [1] |

Experimental Protocols

1. HER2 Kinase Assay (Biochemical)

This protocol is adapted from a general luminescent kinase assay format.

Caption: Workflow for a typical HER2 biochemical kinase assay.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[5]

-

Reconstitute recombinant human HER2 kinase and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

-

Prepare a stock solution of ATP in reaction buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute further in reaction buffer.

-

-

Assay Procedure (384-well plate format):

-

To each well, add 5 µL of the this compound dilution (or DMSO for control).

-

Add 10 µL of a solution containing HER2 kinase and substrate.

-

Initiate the reaction by adding 10 µL of the ATP solution. The final ATP concentration should be at or near the Km for HER2.

-

Incubate the plate at room temperature for 60 minutes.[5]

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to deplete unused ATP.[5]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[5]

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

2. Cell Proliferation Assay (MTT-based)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding:

-

Culture NCI-H2170 HER2YVMA or other suitable cell lines in appropriate media.

-

Trypsinize and resuspend the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of media and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.[4]

-

-

MTT Assay:

-

Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[6]

-

Incubate for 3-4 hours at 37°C.

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent viability against the log of the this compound concentration and fitting to a dose-response curve.

-

3. In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

-

Cell Implantation:

-

Use immunodeficient mice (e.g., nude or NSG mice).

-

Harvest cancer cells (e.g., PC-9 HER2YVMA) during their exponential growth phase.

-

Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% Natrosol).

-

Administer this compound orally (p.o.) at the desired dose (e.g., 10-100 mg/kg) and schedule (e.g., twice daily, b.i.d.).[1][4] The control group receives the vehicle only.

-

Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.

-

-

Endpoint and Analysis:

-

Continue treatment for the specified duration (e.g., 21-42 days) or until tumors in the control group reach a predetermined size.[1]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Conclusion

This document provides a comprehensive overview of the synthesis and biological evaluation of this compound for research use. The detailed protocols and supporting information are intended to facilitate the investigation of this promising HER2 inhibitor in a laboratory setting. Researchers should always adhere to appropriate safety precautions and institutional guidelines when performing these experiments.

References

- 1. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. promega.com [promega.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: BI-4142 In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro cell proliferation assay to evaluate the efficacy of BI-4142, a potent and selective HER2 inhibitor. The document includes quantitative data on its activity in various cell lines and a diagram of the targeted signaling pathway.

Introduction

This compound is a selective tyrosine kinase inhibitor (TKI) targeting Human Epidermal Growth Factor Receptor 2 (HER2), including its oncogenic exon 20 insertion mutants.[1][2] Overexpression or mutation of HER2 is a key driver in several cancers, leading to increased cell proliferation and survival.[3] this compound has demonstrated potent anti-proliferative activity in cancer cell lines with HER2 alterations.[1][2] This document outlines a standard protocol for assessing the in vitro efficacy of this compound using a cell proliferation assay.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Genetic Background | This compound IC50 (nM) |

| NCI-H2170 | NSCLC, HER2 wt | 16 |

| NCI-H2170 | NSCLC, HER2 YVMA | 83 |

| Ba/F3 | Pro-B, HER2 YVMA | Not Specified |

| Ba/F3 | Pro-B, HER2 YVMA/S783C | Not Specified |

Table 1: IC50 values of this compound in different cell lines as determined by in vitro proliferation assays.[2]

Experimental Protocols

In Vitro Cell Proliferation Assay Using MTT

This protocol describes the determination of the anti-proliferative effects of this compound on HER2-dependent cancer cell lines using a colorimetric MTT assay. The MTT assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

HER2-positive cancer cell lines (e.g., SKBR3, BT-474, NCI-H2170)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in serum-free or low-serum (0.5% FBS) medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).[3] A vehicle control group should be prepared with the same concentration of DMSO as the highest drug concentration.

-

After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.[3][4]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Mandatory Visualization

Caption: HER2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro cell proliferation assay with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and BI-1622 show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]

- 3. Discovery of natural scaffolds as HER2 inhibitors for breast cancer: virtual screening, molecular dynamics, and biological characterization with selectivity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Establishing a BI-4142 Resistant Cell Line Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4142 is a potent and selective orally active inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), with notable activity against HER2 exon 20 insertion mutations.[1] The development of acquired resistance to targeted therapies like this compound is a significant clinical challenge. To facilitate the study of resistance mechanisms and the development of next-generation inhibitors, robust preclinical models are essential. This document provides a detailed methodology for establishing and characterizing a this compound resistant cancer cell line model.

The protocols outlined herein describe a dose-escalation strategy to generate a resistant cell line from a sensitive parental line. This is followed by a comprehensive characterization of the resistant phenotype, including assessments of cell viability, apoptosis, and alterations in the HER2 signaling pathway.

Data Presentation

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Status | This compound IC50 (nM) |

| NCI-H2170 | Non-Small Cell Lung Cancer | HER2 WT | 16[1] |

| NCI-H2170 | Non-Small Cell Lung Cancer | HER2 YVMA | 82[1] |

| Ba/F3 | Pro-B | HER2 YVMA | 4[1] |

| Ba/F3 | Pro-B | HER2 YVMA, S783C | 24[1] |

| Ba/F3 | Pro-B | EGFR WT | 718[1] |

| A431 | Epidermoid Carcinoma | EGFR WT | >5000[1] |

Table 2: Characterization of Parental vs. This compound Resistant Cell Lines

| Parameter | Parental NCI-H2170 | This compound Resistant NCI-H2170 |

| Morphology | Epithelial-like, adherent clusters | To be determined (e.g., mesenchymal, altered adhesion) |

| This compound IC50 | ~16 nM[1] | Expected > 10-fold increase |

| Doubling Time | To be determined | To be determined |

| Apoptosis (Annexin V) | Dose-dependent increase with this compound | Reduced apoptosis in the presence of this compound |

| p-HER2 (Tyr1248) | High basal level, inhibited by this compound | Persistently elevated or reactivated with this compound |

| p-Akt (Ser473) | High basal level, inhibited by this compound | Persistently elevated or reactivated with this compound |

| p-ERK1/2 (Thr202/Tyr204) | High basal level, inhibited by this compound | Persistently elevated or reactivated with this compound |

Experimental Workflow and Signaling Pathways

Experimental Protocols

Protocol 1: Establishment of this compound Resistant NCI-H2170 Cell Line

This protocol employs a continuous, dose-escalation method to select for a resistant cell population.

1.1. Materials:

-

NCI-H2170 cell line (ATCC® CRL-5928™)

-

RPMI-1640 Medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

Cell culture flasks, plates, and consumables

-

CCK-8 Cell Viability Assay Kit

1.2. Initial IC50 Determination:

-

Seed NCI-H2170 cells in a 96-well plate at a density of 5,000 cells/well.

-

After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Assess cell viability using the CCK-8 assay (see Protocol 2).

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%. The expected IC50 for parental NCI-H2170 is approximately 16 nM.[1]

1.3. Dose-Escalation Procedure:

-

Culture NCI-H2170 cells in complete growth medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin).

-

Initiate the selection process by adding this compound to the culture medium at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.

-

Maintain the cells in this drug concentration, changing the medium every 2-3 days.

-

When the cells reach 80-90% confluency and exhibit a stable growth rate, passage them and increase the this compound concentration by 1.5 to 2-fold.

-

Repeat this process of gradual dose escalation. It is crucial to cryopreserve cells at each successfully adapted concentration.

-

Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).

1.4. Confirmation of Resistance:

-

Once a resistant population is established, culture the cells in drug-free medium for at least two weeks to ensure the resistance phenotype is stable.

-

Re-determine the IC50 of the resistant cell line and compare it to the parental line. A greater than 10-fold increase in IC50 is generally considered a successful establishment of a resistant line.

Protocol 2: Cell Viability Assessment (CCK-8 Assay)

2.1. Materials:

-

Parental and resistant NCI-H2170 cells

-

96-well plates

-

This compound

-

CCK-8 reagent

-

Microplate reader

2.2. Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 72 hours. Include a vehicle control (DMSO).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

3.1. Materials:

-

Parental and resistant NCI-H2170 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

3.2. Procedure:

-

Seed cells in 6-well plates and treat with this compound (at concentrations around the respective IC50 values) for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Unstained, Annexin V-only, and PI-only controls should be included for proper compensation and gating.

Protocol 4: Western Blot Analysis of HER2 Signaling

4.1. Materials:

-

Parental and resistant NCI-H2170 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membranes

-

Primary antibodies: anti-p-HER2 (Tyr1248), anti-HER2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

4.2. Procedure:

-

Treat parental and resistant cells with this compound for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

Characterization of the Resistant Phenotype and Potential Mechanisms

The development of resistance to HER2 inhibitors can occur through various mechanisms. Characterizing the established this compound resistant cell line is crucial to understanding these adaptations.

-